molecular formula C15H21NO B4922696 3-methyl-1-(3-phenylpropanoyl)piperidine

3-methyl-1-(3-phenylpropanoyl)piperidine

Cat. No. B4922696
M. Wt: 231.33 g/mol
InChI Key: OXWXZIOXNXGEQV-UHFFFAOYSA-N
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Description

3-methyl-1-(3-phenylpropanoyl)piperidine, also known as MPPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPPP is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-phenylpropanoyl)piperidine involves its interaction with dopamine receptors in the brain. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to increase dopamine release by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neuronal activity and altered behavior.
Biochemical and Physiological Effects
3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique biochemical and physiological effects, including the ability to increase dopamine release and inhibit dopamine reuptake. This can result in altered behavior, including increased activity and decreased appetite. 3-methyl-1-(3-phenylpropanoyl)piperidine has also been shown to have potential neuroprotective effects, which could make it a useful tool for studying the mechanisms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments has both advantages and limitations. One advantage is its unique effects on the central nervous system, which can make it a useful tool for studying the mechanisms of addiction and other neurological disorders. However, the use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments requires careful attention to detail and proper handling of the chemicals involved. Additionally, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research involving 3-methyl-1-(3-phenylpropanoyl)piperidine. One area of interest is the potential use of 3-methyl-1-(3-phenylpropanoyl)piperidine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 3-methyl-1-(3-phenylpropanoyl)piperidine and its potential use in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 3-methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects. Its potential use in scientific research, particularly in the field of neuroscience, makes it a promising tool for studying the mechanisms of addiction and other neurological disorders. However, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

3-methyl-1-(3-phenylpropanoyl)piperidine can be synthesized through various methods, including the reaction of 1-(3-phenylpropanoyl)piperidine with methyl iodide, or the reaction of 3-methylpiperidine with 3-phenylpropanoyl chloride. The synthesis of 3-methyl-1-(3-phenylpropanoyl)piperidine requires careful attention to detail and proper handling of the chemicals involved.

Scientific Research Applications

3-methyl-1-(3-phenylpropanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique effects on the central nervous system, including the ability to increase dopamine release and inhibit dopamine reuptake. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWXZIOXNXGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-phenylpropanoyl)piperidine

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